3-(4-TERT-BUTYLPHENYL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]PROPANOIC ACID
Overview
Description
3-(4-TERT-BUTYLPHENYL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]PROPANOIC ACID is a synthetic organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a tert-butylphenyl group, a chlorophenoxyacetyl group, and an amino propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-TERT-BUTYLPHENYL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One possible route includes:
Formation of the tert-butylphenyl group: Starting with tert-butylbenzene, a Friedel-Crafts alkylation reaction can introduce the tert-butyl group onto the benzene ring.
Introduction of the chlorophenoxyacetyl group: This can be achieved by reacting 2-chlorophenol with chloroacetyl chloride in the presence of a base to form 2-chlorophenoxyacetyl chloride.
Coupling reaction: The final step involves coupling the tert-butylphenyl group with the chlorophenoxyacetyl chloride and an amino propanoic acid derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-TERT-BUTYLPHENYL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 3-(4-TERT-BUTYLPHENYL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]PROPANOIC ACID would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-butylphenyl)-3-{[(2-bromophenoxy)acetyl]amino}propanoic acid: Similar structure but with a bromine atom instead of chlorine.
3-(4-tert-butylphenyl)-3-{[(2-fluorophenoxy)acetyl]amino}propanoic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 3-(4-TERT-BUTYLPHENYL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]PROPANOIC ACID lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-3-[[2-(2-chlorophenoxy)acetyl]amino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-21(2,3)15-10-8-14(9-11-15)17(12-20(25)26)23-19(24)13-27-18-7-5-4-6-16(18)22/h4-11,17H,12-13H2,1-3H3,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAIUDCBJLILDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.